molecular formula C5H11N3O3 B13499083 methyl (2S)-2-amino-3-(carbamoylamino)propanoate

methyl (2S)-2-amino-3-(carbamoylamino)propanoate

Cat. No.: B13499083
M. Wt: 161.16 g/mol
InChI Key: HYKRGVFRYRMBRM-VKHMYHEASA-N
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Description

Methyl (2S)-2-amino-3-(carbamoylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-2-amino-3-(carbamoylamino)propanoate can be synthesized through a series of chemical reactions involving the esterification of amino acids. The general synthetic route involves the reaction of an amino acid with methanol in the presence of a catalyst to form the ester. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(carbamoylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-3-(carbamoylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(carbamoylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors and other proteins, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(carbamoylamino)propanoate is unique due to its specific amino and carbamoylamino functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(carbamoylamino)propanoate

InChI

InChI=1S/C5H11N3O3/c1-11-4(9)3(6)2-8-5(7)10/h3H,2,6H2,1H3,(H3,7,8,10)/t3-/m0/s1

InChI Key

HYKRGVFRYRMBRM-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CNC(=O)N)N

Canonical SMILES

COC(=O)C(CNC(=O)N)N

Origin of Product

United States

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